molecular formula C16H12N4S B4787660 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile

2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile

Cat. No.: B4787660
M. Wt: 292.4 g/mol
InChI Key: WITWZKKEIQTYNL-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a phenyl group, a prop-2-enylsulfanyl group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method involves the condensation of aldehydes, malononitrile, and thiols in the presence of a base or a Lewis acid. For example, the use of triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, or piperidine as catalysts can facilitate the formation of the desired product . The reaction is usually carried out in an aqueous ethanol medium at elevated temperatures (80-85°C) under nitrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of ionic liquids as reaction media has also been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the prop-2-enylsulfanyl group in 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-8-21-16-13(10-18)14(11-6-4-3-5-7-11)12(9-17)15(19)20-16/h2-7H,1,8H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITWZKKEIQTYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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